molecular formula C12H13BN2O2 B14079671 (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid

(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14079671
M. Wt: 228.06 g/mol
InChI Key: DAEAFZBCCLAPDP-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the use of borane reagents, which add across the double or triple bonds of alkenes or alkynes to form the corresponding boronic acid . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the hydroboration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Mechanism of Action

The mechanism by which (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects involves the formation of boronate esters with various nucleophiles. This interaction can modulate the activity of enzymes and other proteins, influencing biological pathways and processes . The compound’s ability to form stable boronate esters makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

(2-cyclopropyl-5-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C12H13BN2O2/c16-13(17)12-8-10(15-7-1-6-14-15)4-5-11(12)9-2-3-9/h1,4-9,16-17H,2-3H2

InChI Key

DAEAFZBCCLAPDP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N2C=CC=N2)C3CC3)(O)O

Origin of Product

United States

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